Xanthinol nicotinate

Description

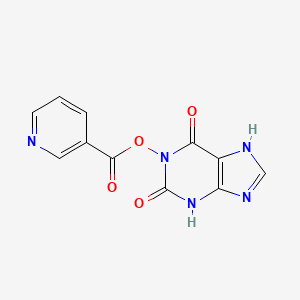

Structure

3D Structure

Properties

IUPAC Name |

(2,6-dioxo-3,7-dihydropurin-1-yl) pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N5O4/c17-9-7-8(14-5-13-7)15-11(19)16(9)20-10(18)6-2-1-3-12-4-6/h1-5H,(H,13,14)(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAWVKGHPWFFCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)ON2C(=O)C3=C(NC2=O)N=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Pharmacology of Xanthinol Nicotinate at Molecular and Cellular Levels

Elucidation of Core Mechanisms

The core mechanisms of xanthinol (B1682289) nicotinate (B505614) involve the distinct pathways influenced by nicotinic acid and xanthinol, which together contribute to improved blood flow and cellular metabolism. patsnap.compatsnap.comdrugbank.com

Metabolic Dissociation and Synergistic Component Actions

Upon absorption, xanthinol nicotinate rapidly degrades into negatively charged nicotinic acid and the positively charged xanthinol ion. drugbank.comsmolecule.com The positively charged xanthinol ion is thought to facilitate the transport of nicotinic acid into cells, as nicotinic acid alone cannot freely diffuse across the cell membrane. drugbank.comsmolecule.comnih.gov The combined presence of these two molecules is believed to enhance their individual benefits synergistically. patsnap.com

Nicotinic Acid Pathway Modulation

Nicotinic acid, also known as niacin or vitamin B3, is a water-soluble vitamin that plays a vital role in cellular metabolism as a precursor to NAD (nicotinamide adenine (B156593) dinucleotide) and NADP (nicotinamide adenine dinucleotide phosphate), essential coenzymes in various metabolic pathways, including glycolysis and the citric acid cycle. patsnap.comdrugbank.comsmolecule.comannualreviews.orgekb.eg Beyond its vitamin function, pharmacological doses of nicotinic acid exert effects on lipid metabolism and vascular function. annualreviews.orgnih.gov

Prostaglandin (B15479496) Synthesis and Vasorelaxation

A key mechanism by which nicotinic acid induces vasodilation, particularly cutaneous flushing, is through the modulation of prostaglandin synthesis. patsnap.comresearchgate.netnih.gov Nicotinic acid activates the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), which is expressed on various cells, including epidermal Langerhans cells and adipocytes. annualreviews.orgresearchgate.netnih.govopencardiovascularmedicinejournal.comexamine.com Activation of GPR109A initiates a signaling cascade involving increased intracellular calcium, which triggers phospholipase A2 to release arachidonic acid from lipid stores. nih.gov Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes into various prostaglandins (B1171923), including prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2). researchgate.netnih.govexamine.com These prostaglandins bind to their respective receptors (DP1 for PGD2 and EP2/EP4 for PGE2) on vascular smooth muscle cells, leading to their relaxation and subsequent vasodilation. researchgate.netnih.gov

Research findings related to nicotinic acid's influence on prostaglandin synthesis and vasorelaxation are summarized in the table below:

| Mechanism/Molecule Involved | Cellular Location | Effect on Prostaglandins | Outcome | Source |

| Activation of GPR109A | Epidermal Langerhans cells, Adipocytes | Increased intracellular Ca²⁺, activation of Phospholipase A₂ | Release of Arachidonic Acid | annualreviews.orgnih.gov |

| Metabolism of Arachidonic Acid by COX enzymes | Various cells | Production of PGD₂ and PGE₂ | Increased Prostaglandin Levels | researchgate.netnih.govexamine.com |

| Binding of PGD₂ to DP₁ receptor | Vascular smooth muscle cells | Activation of downstream signaling | Vasorelaxation | researchgate.netnih.gov |

| Binding of PGE₂ to EP₂/EP₄ receptors | Vascular smooth muscle cells | Activation of downstream signaling | Vasorelaxation | researchgate.netnih.gov |

Studies have shown that levels of PGD2 and PGE2 are increased following niacin treatment, and their receptors can induce relaxation of blood vessels. nih.gov The vasorelaxant activity of nicotinic acid can be modulated by inhibiting cyclooxygenase or blocking the DP1 receptor. nih.govexamine.com

Influence on Neuronal Transmission at Cell Membranes

While the primary focus of nicotinic acid is often on vascular and metabolic effects, some research suggests an influence on neuronal transmission, particularly at the cell membrane level. researchgate.net Nicotinic acid is thought to potentially improve neuronal transmission, which has been hypothesized to contribute to observed cognitive effects. researchgate.net Studies comparing nicotinic acid and this compound have suggested that nicotinic acid's effects, particularly on sensory register and short-term memory, might be related to its activity at the cell membrane, influencing neuronal transmission. researchgate.netnih.gov

Neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels widely expressed in the central and peripheral nervous systems, playing roles in synaptic transmission and plasticity. nih.govjneurosci.organnualreviews.orgnih.gov While nicotinic acid is distinct from acetylcholine, the term "nicotinic" in nAChRs refers to their activation by nicotine. The precise molecular mechanisms by which nicotinic acid itself might directly modulate neuronal transmission at cell membranes, independent of its metabolic roles, require further detailed investigation. However, its role as a precursor for NAD and NADP, which are involved in cellular energy metabolism, could indirectly support neuronal function and transmission. drugbank.comsmolecule.comnih.gov

Xanthinol (Theophylline Derivative) Mechanisms

Xanthinol is a derivative of theophylline (B1681296), a methylxanthine compound. patsnap.compatsnap.comontosight.aipressbooks.pub Theophylline and its derivatives are known for their various pharmacological effects, including bronchodilation and central nervous system stimulation. pressbooks.pubdrugbank.comopentextbc.cabccampus.ca Xanthinol contributes to the effects of this compound through mechanisms similar to other xanthine (B1682287) derivatives. patsnap.compatsnap.comontosight.ai

Phosphodiesterase Enzyme Inhibition

A primary mechanism of action for xanthine derivatives like theophylline and likely xanthinol is the inhibition of phosphodiesterase (PDE) enzymes. patsnap.compatsnap.comontosight.aipressbooks.pubdrugbank.comopentextbc.cabccampus.canih.govnih.gov PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides, cyclic adenosine (B11128) monophosphate (cAMP), and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers involved in various cellular processes, including smooth muscle relaxation and signal transduction. patsnap.compatsnap.comdrugbank.comnih.gov

By inhibiting PDE enzymes, xanthinol leads to increased intracellular levels of cAMP (and potentially cGMP). patsnap.compatsnap.comdrugbank.comnih.gov Elevated cAMP levels in vascular smooth muscle cells promote relaxation, contributing to vasodilation and improved blood flow. patsnap.compatsnap.com This mechanism is considered a significant contributor to this compound's ability to enhance circulation. patsnap.compatsnap.comontosight.ai

Research highlights on phosphodiesterase inhibition by xanthine derivatives are presented below:

| Compound Class | Target Enzyme(s) | Effect on Cyclic Nucleotides | Cellular Outcome | Source |

| Xanthine Derivatives | Phosphodiesterase (PDE) (various types) | Increased intracellular cAMP (and cGMP) | Smooth muscle relaxation, Vasodilation, Bronchodilation | patsnap.compatsnap.comdrugbank.comnih.gov |

| Theophylline | PDE III and PDE IV (competitive inhibition) | Increased intracellular cAMP | Smooth muscle relaxation, Bronchodilation | pressbooks.pubdrugbank.comopentextbc.cabccampus.ca |

| Xanthinol | Phosphodiesterase | Increased intracellular cAMP | Smooth muscle relaxation, Vasodilation | patsnap.compatsnap.comontosight.ai |

Studies have shown a correlation between the phosphodiesterase inhibitory effect of xanthine derivatives and their ability to relax smooth muscle. nih.gov This mechanism contributes to the vasodilatory effects observed with this compound, complementing the prostaglandin-mediated effects of nicotinic acid. patsnap.compatsnap.comontosight.ai

Cyclic Adenosine Monophosphate (cAMP) Pathway Regulation

Xanthinol, a derivative of theophylline and related to caffeine, is understood to influence the cyclic adenosine monophosphate (cAMP) pathway patsnap.com. cAMP is a critical second messenger involved in numerous biological processes and intracellular signal transduction wikipedia.org. Xanthinol exerts its effect by inhibiting phosphodiesterase, an enzyme responsible for the hydrolysis and breakdown of cAMP within cells patsnap.com. Inhibition of phosphodiesterase by xanthinol leads to an increase in intracellular cAMP levels patsnap.com. Elevated cAMP concentrations can trigger downstream effects, notably the relaxation of smooth muscles, contributing to vasodilation patsnap.com. cAMP is synthesized from adenosine triphosphate (ATP) by adenylate cyclase, which is located on the inner side of the plasma membrane and anchored at various intracellular locations wikipedia.org. The activation or inhibition of adenylate cyclase by different signaling molecules, often via G protein-coupled receptors, regulates cAMP synthesis wikipedia.org. Increased cAMP levels can bind to the regulatory subunits of protein kinase A (PKA), causing their dissociation from the catalytic subunits, thereby activating PKA wikipedia.org. Activated PKA can then phosphorylate a variety of substrate proteins, which can directly affect ion channels or modulate enzyme activity, influencing diverse cellular functions wikipedia.org.

Antagonism of Adenosine Receptors

Xanthine derivatives, including theophylline (from which xanthinol is derived), are recognized antagonists of adenosine receptors mdpi.comnih.gov. Adenosine receptors are G protein-coupled receptors with four known subtypes: A1, A2A, A2B, and A3 mdpi.comresearchgate.net. These receptors are involved in various physiological processes, and their modulation by antagonists like xanthines can have significant effects mdpi.comnih.gov.

Structure-activity relationships (SARs) of methylxanthines at adenosine receptors have been extensively investigated to understand how structural modifications influence binding affinity and selectivity mdpi.com. Studies have revealed that substitutions at different positions on the xanthine core structure are critical determinants of their pharmacological profile at adenosine receptors mdpi.com. For instance, substitution at position 1 is considered necessary for achieving high affinity and selectivity towards adenosine receptor sites mdpi.com. Substitution at position 3 has been linked to increased bronchodilator effects mdpi.com. Conversely, substitution at position 7 generally leads to a decrease in adenosine receptor antagonism mdpi.com. Substitution at position 8 tends to increase adenosine antagonism and can enhance selectivity, particularly towards A1 receptors mdpi.com. While simple alkylxanthines may show varying affinities, specific substitutions, such as aryl or cycloalkyl groups at the C8 position, have shown promise in developing potent and selective antagonists for different adenosine receptor subtypes mdpi.com. For 8-arylxanthines, 1,3-dialkyl substituents can enhance affinity at A3 receptors nih.gov. Furthermore, 1,8-disubstituted xanthine derivatives have been shown to exhibit increased selectivity for A2B receptors compared to other subtypes acs.org. These SAR studies highlight the intricate relationship between the chemical structure of xanthine derivatives and their interaction with adenosine receptors, guiding the design of compounds with tailored activity profiles.

Methylxanthines, as a class, are capable of inhibiting all four adenosine receptor subtypes (A1, A2A, A2B, and A3) mdpi.com. Their inhibitory effects on A1 and A2A receptors are typically observed in the micromolar concentration range mdpi.com. However, simple alkylxanthines generally exhibit significantly lower affinity (higher Ki values) for the rat A3 receptor compared to the A1, A2A, and A2B subtypes nih.gov. Research into xanthine derivatives has aimed at developing compounds with improved selectivity for specific adenosine receptor subtypes mdpi.comnih.gov. For example, modifications at the 8-position of the xanthine nucleus, such as the introduction of cyclohexyl or cyclopentyl substituents, have been shown to promote antagonist selectivity for the A1 receptor subtype nih.gov. Certain 1,8-disubstituted xanthines have also demonstrated increased selectivity for A2B receptors over other subtypes acs.org. While this compound is a xanthine derivative, the provided information primarily details the general properties of xanthines as adenosine receptor antagonists and the SAR governing their interactions, rather than providing specific data on this compound's selectivity profile across all four adenosine receptor subtypes. The primary described mechanism for the xanthinol component in the available literature focuses on phosphodiesterase inhibition and the resulting increase in cAMP patsnap.compatsnap.com.

Intracellular Actions and Metabolic Enhancement

This compound exerts significant intracellular actions, particularly related to the transport of nicotinic acid and the enhancement of glucose metabolism.

Facilitation of Nicotinic Acid Transport into Cells by Xanthinol Ion

Upon absorption, this compound undergoes rapid degradation into its constituent components: the positively charged xanthinol ion and the negatively charged nicotinic acid nih.govdrugbank.com. Nicotinic acid, being a charged molecule, faces limitations in freely diffusing across the lipophilic cell membrane nih.govdrugbank.comsmolecule.com. The positively charged xanthinol ion is hypothesized to play a crucial role in facilitating the transport of nicotinic acid into cells nih.govdrugbank.comsmolecule.comncats.io. This proposed mechanism suggests that the xanthinol ion acts as a carrier or somehow aids the passage of nicotinic acid across the cellular barrier, thereby increasing its intracellular availability nih.govdrugbank.comsmolecule.com.

Adenosine Triphosphate (ATP) Pool Dynamics and Energy Gain

This compound has been shown to influence the dynamics of the cellular ATP pool, leading to increased energy availability, particularly in conditions of reduced oxygen supply drugbank.comnih.govncats.ioncats.io. Studies have indicated that this compound can increase glucose metabolism, which in turn supports ATP production drugbank.comijdmsrjournal.comnih.govncats.ioncats.io. Research in hypoxemic rats demonstrated that this compound could counteract the decrease in intracerebral ATP concentration by 50% nih.gov. Furthermore, investigations into the ATP pool in healthy rats showed a significant increase in brain tissue ATP levels, with a maximum increase of about 35% nih.gov. This elevation in ATP concentration was observed to persist for up to 4 hours following a single oral administration nih.gov. Studies using 32Pi-isotope incorporation rates revealed that while AMP phosphorylation to ADP and ATP is considerably activated by this compound, maximum labeling rates of ADP were seen 15 minutes after dosing, and maximum ATP-fraction labeling rates were measured 30 minutes after administration nih.gov.

| Study Type | Subject/Model | Observed Effect on ATP | Reference |

| Experimental Study | Hypoxemic Rats | Antagonizes decrease in intracerebral ATP by 50% | nih.gov |

| Experimental Study | Healthy Rats | Significant increase in brain ATP level (up to 35%) | nih.gov |

| Isotope Study | Rat Brain (32Pi) | Activates phosphorylation of AMP to ADP and ATP | nih.gov |

Nucleotide (NAD, NADP) Involvement in Cell Metabolism

The mechanism of action of this compound is thought to be related to its influence on cell metabolism through the nucleotides NAD (nicotinamide adenine dinucleotide) and NADP (nicotinamide adenine dinucleotide phosphate) patsnap.comdrugbank.comnih.govsmolecule.comncats.ioncats.io. Nicotinic acid, a component of this compound, is a precursor for NAD and NADP, which are crucial coenzymes involved in numerous metabolic pathways, including glycolysis and the citric acid cycle patsnap.comdrugbank.comnih.govsmolecule.comncats.io. These coenzymes play a vital role in cellular energy production and tissue respiration drugbank.comnih.govncats.io. The favorable conditions created by potentially raised concentrations of NAD and NADP may facilitate processes such as the synthesis of proteins involved in long-term memory consolidation researchgate.net.

Cellular Oxygen Supply and Utilization Improvement

This compound enhances the delivery of oxygen and nutrients to tissues patsnap.compatsnap.comcvpharmacy.innih.govresearchgate.netdrugbank.comzeelabpharmacy.com. This effect is partly attributed to improved blood flow and microcirculation patsnap.compatsnap.comcvpharmacy.innih.govresearchgate.netdrugbank.comzeelabpharmacy.com. The rise of ATP in erythrocytes, facilitated by this compound, is believed to allow for easier penetration into capillaries and a higher oxygen pressure in the capillary blood, thereby improving oxygenation of surrounding tissue drugbank.comnih.gov. Studies have shown that this compound can rapidly and transiently modify tissue pO2, with maximal pO2 values observed shortly after administration medchemexpress.comucl.ac.be. This improved oxygenation is considered substantial, particularly in contexts like tumor microenvironments where increased pO2 can enhance the effectiveness of treatments like radiotherapy medchemexpress.comucl.ac.be.

| Effect on Oxygenation | Observation | Reference |

| Tissue pO2 Modification | Rapid and transient increase | medchemexpress.comucl.ac.be |

| Maximal pO2 Values | Obtained 10 to 30 minutes post-administration | medchemexpress.comucl.ac.be |

| Improved Oxygenation of Surrounding Tissue | Linked to increased ATP in erythrocytes | drugbank.comnih.gov |

Vasoregulatory and Hemorheological Mechanisms

This compound acts as a vasodilator and influences the properties of blood flow patsnap.compatsnap.comcvpharmacy.inncats.ioncats.iozeelabpharmacy.commedchemexpress.comacademicmed.orgglpbio.comfishersci.com. These effects contribute to improved circulation, particularly in peripheral and cerebral vascular beds patsnap.compatsnap.comcvpharmacy.innih.govresearchgate.netdrugbank.comncats.ioncats.iozeelabpharmacy.comacademicmed.org.

Direct Action on Vascular Smooth Muscle

This compound can act directly on the smooth muscle of small arteries and capillaries, leading to vasodilation medchemexpress.comglpbio.comfishersci.com. This relaxation of smooth muscles in blood vessels is a primary mechanism by which this compound enhances blood flow and reduces peripheral vascular resistance patsnap.compatsnap.comcvpharmacy.inmedchemexpress.comglpbio.comfishersci.com. The niacin component of this compound contributes to vasodilation primarily through the production of prostaglandins, which relax smooth muscles patsnap.compatsnap.com. The xanthinol component, a derivative of theophylline, inhibits phosphodiesterase, increasing intracellular levels of cyclic adenosine monophosphate (cAMP), which also leads to smooth muscle relaxation and vasodilation patsnap.com. Studies on isolated smooth muscle preparations have investigated the relaxant effects of this compound nih.gov.

Microcirculatory Enhancement

A significant effect of this compound is the enhancement of microcirculation patsnap.compatsnap.comcvpharmacy.inzeelabpharmacy.comacademicmed.orgnih.gov. By dilating small blood vessels and improving blood flow properties, it facilitates better perfusion of tissues at the capillary level patsnap.compatsnap.comcvpharmacy.inzeelabpharmacy.comacademicmed.orgnih.gov. This improved microcirculation is particularly beneficial in conditions associated with poor blood flow, such as peripheral vascular disorders and cerebrovascular insufficiencies patsnap.compatsnap.comcvpharmacy.inzeelabpharmacy.comacademicmed.orgnih.gov. Studies have demonstrated improvements in microcirculation in the retinal vessels of the eye and increased tumor perfusion ucl.ac.benih.gov.

| Effect on Microcirculation | Observation | Reference |

| Retinal Vessels | Improvement in microcirculation | nih.gov |

| Tumor Perfusion | Increased perfusion assessed by dye staining | ucl.ac.be |

| Peripheral Tissues | Improved oxygen and nutrient supply | cvpharmacy.in |

Erythrocyte Deformability and Flexibility Modulation

This compound has been suggested to influence blood rheology, including potentially affecting erythrocyte deformability medchemexpress.comglpbio.comfishersci.com. Improved erythrocyte flexibility allows red blood cells to pass more easily through narrowed blood vessels, contributing to enhanced blood flow in the microcirculation drugbank.comnih.govncats.iosurgeryscience.com. While some sources indicate that this compound improves blood rheology and allows easier penetration into capillaries due to a rise in ATP in erythrocytes, which improves oxygenation drugbank.comnih.gov, other research comparing it to different agents did not find a significant improvement in red blood cell filterability with this compound researchgate.netcapes.gov.br. Further detailed research findings specifically and solely on the direct modulation of erythrocyte deformability by this compound are limited in the provided search results, although the general improvement in blood rheology and microcirculation is noted.

Antiplatelet Aggregation Mechanisms

This compound has been investigated for its effects on platelet aggregation. Studies have shown that this compound can inhibit platelet aggregation nih.govsmolecule.com. One proposed mechanism for the antiplatelet activity of this compound involves the simultaneous release of endogenous prostacyclin and nitric oxide by the nicotinate component nih.govicm.edu.pl. The theophylline component may enhance the physiological actions of these endothelial mediators by increasing the levels of cyclic nucleotides, which act as their second messengers nih.govicm.edu.pl.

Research in male patients treated with 3 g/day of this compound demonstrated a marked inhibition of collagen-induced platelet aggregation, although it did not change ADP-induced platelet aggregation in vitro measurements researchgate.netnih.gov. This effect on collagen-induced aggregation may be linked to a drug-induced decrease in ATP levels in platelet-rich plasma researchgate.netnih.gov. Changes in platelet characteristics, serum lipid composition, or uric acid concentration were not found to be the reasons for the decrease in collagen-induced aggregation researchgate.netnih.gov.

However, another study involving patients with intermittent claudication treated with 300 mg of this compound three times daily for 6 months did not find a significant effect on platelet aggregation induced by ADP or adrenaline, nor did it affect the threshold concentration of ADP that induced platelet aggregation psu.educapes.gov.br.

Data on the effect of this compound on platelet aggregation from a study:

| Inducer | Pre-treatment Measurement | Post-treatment Measurement | Significance |

| ADP | No significant change | No significant change | Not significant researchgate.netnih.gov |

| Collagen | Baseline | Marked inhibition | Significant researchgate.netnih.gov |

| Adrenaline | No significant change | No significant change | Not significant psu.educapes.gov.br |

Fibrinogen Level Regulation

This compound has also been reported to influence fibrinogen levels. Fibrinogen is a soluble protein in plasma that is converted into insoluble fibrin (B1330869) during blood clotting. Elevated fibrinogen levels are associated with an increased risk of thrombosis.

Studies have indicated that this compound can be fibrinolytic through two mechanisms: a reduction of fibrinogen levels and an increase in tissue plasminogen activators, which help dissolve clots nih.govjcdr.netijdmsrjournal.comresearchgate.net.

In a study involving patients with severe progressive obliterative vascular disease, this compound reduced fibrinogen in about half of the patients who were helped by the drug researchgate.netnih.gov. However, another double-blind study in patients with intermittent claudication treated with this compound for 6 months reported no changes in fibrinogen levels following the treatment psu.educapes.gov.br.

Data on the effect of this compound on fibrinogen levels:

| Study Population | Treatment Duration | Effect on Fibrinogen Levels |

| Patients with severe progressive obliterative vascular disease | Not specified | Reduced in about half of helped patients researchgate.netnih.gov |

| Patients with intermittent claudication | 6 months | No changes recorded psu.educapes.gov.br |

Preclinical Investigations of Xanthinol Nicotinate

In Vitro Cellular Studies

In vitro studies have provided insights into the direct effects of Xanthinol (B1682289) nicotinate (B505614) on specific cell types, offering a controlled environment to investigate underlying mechanisms.

Human Umbilical Artery Smooth Muscle Cell (HUASMC) Proliferation Inhibition

Investigations using human umbilical artery smooth muscle cells (HUASMCs) have demonstrated that Xanthinol nicotinate can inhibit cell proliferation. Studies have shown that this compound inhibited HUASMC proliferation in a dose-dependent manner. researchgate.netnih.gov This effect was observed across a range of concentrations, indicating a relationship between the concentration of this compound and the degree of proliferation inhibition. nih.govmedchemexpress.com

Platelet-Derived Growth Factor Receptor (PDGFR) mRNA and Protein (PDGFR-β) Expression Modulation

Further in vitro research has examined the influence of this compound on the expression of Platelet-Derived Growth Factor Receptor (PDGFR), specifically the beta subunit (PDGFR-β), in HUASMCs. Studies have reported that this compound dose-dependently decreased the levels of both PDGFR mRNA and PDGFR-β protein on the cell membranes of HUASMCs. researchgate.netnih.gov This modulation of PDGFR expression suggests a potential mechanism by which this compound may exert its effects on smooth muscle cell proliferation. researchgate.netnih.gov

The following table summarizes representative data on the in vitro effects of this compound on HUASMC proliferation and PDGFR expression:

| Study Type | Cell Type | Parameter Measured | Effect of this compound | Dose Dependency | Source |

| In Vitro Cellular Study | HUASMC | Cell Proliferation | Inhibited | Dose-dependent | researchgate.netnih.gov |

| In Vitro Cellular Study | HUASMC | PDGFR mRNA Expression | Decreased | Dose-dependent | researchgate.netnih.gov |

| In Vitro Cellular Study | HUASMC | PDGFR-β Protein Expression | Decreased | Dose-dependent | researchgate.netnih.gov |

In Vivo Animal Model Research

In vivo studies utilizing animal models have been conducted to assess the effects of this compound within a living system, particularly focusing on cerebrovascular function and energy metabolism in the brain.

Cerebrovascular Studies in Rodent Models

Rodent models have been employed to investigate the impact of this compound on the cerebrovascular system and related metabolic processes.

Studies in rats with experimental nephrogenic hypertension have explored the effect of this compound on brain glucose permeation. Results indicate that this compound was able to normalize the reduced glucose permeation rates observed in these hypertensive rats, bringing them above the values of control animals. nih.gov

Analysis of intracerebral ATP concentration in ischemic rodent models has also been a focus of preclinical research. In hypoxemic rats, this compound was shown to antagonize the decrease in intracerebral ATP concentration by 50%. nih.gov Furthermore, in healthy rats, administration of this compound resulted in a significant increase in the ATP level in the brain tissue, reaching a maximum increase of about 35%. nih.gov This increase in ATP concentration was observed to continue for up to 4 hours following a single oral administration. nih.gov Investigations into the incorporation rates of 32Pi-isotope showed that while only small amounts of radioactivity were measured in the AMP-fraction in both control and this compound-treated rats, the phosphorylation steps from adenosine (B11128) monophosphate (AMP) to adenosine diphosphate (B83284) (ADP) and ATP were considerably activated by this compound. nih.gov Maximum labeling rates of ADP were found 15 minutes after dosing, while maximum 32Pi-incorporation rates of the ATP-fraction were measured 30 minutes following administration of the tracer and this compound. nih.gov

The following table summarizes key findings from in vivo studies in rodent models:

| Study Type | Animal Model | Condition | Parameter Measured | Effect of this compound | Source |

| In Vivo Cerebrovascular | Rats (Nephrogenic Hypertension) | Hypertension | Brain Glucose Permeation | Normalized reduced rates above controls | nih.gov |

| In Vivo Cerebrovascular | Hypoxemic Rats | Ischemia/Hypoxemia | Intracerebral ATP Concentration | Antagonized decrease by 50% | nih.gov |

| In Vivo Cerebrovascular | Healthy Rats | Normal | Intracerebral ATP Level | Significant increase (up to 35% maximum) | nih.gov |

| In Vivo Cerebrovascular | Rats | Normal | 32Pi Incorporation into ADP/ATP | Considerably activated phosphorylation steps from AMP to ADP and ATP | nih.gov |

Effects on Glycolytic and Oxidative Glucose Breakdown in Central Nervous System

Research in rats has investigated the influence of this compound on brain metabolism, specifically focusing on glucose permeation and ATP concentration. Studies have shown that this compound can normalize reduced glucose permeation rates in rats with experimental nephrogenic hypertension, bringing them above control values. nih.gov In hypoxemic rats, this compound was observed to counteract the decrease in intracerebral ATP concentration by 50%. nih.gov Furthermore, investigations into the ATP pool in healthy rats revealed a significant increase in brain tissue ATP levels, reaching a maximum increase of about 35%. This elevated ATP concentration persisted for up to 4 hours following a single oral administration of this compound. nih.gov

Studies evaluating the incorporation rates of 32Pi-isotope into adenosine phosphates in the rat brain indicated that while only small amounts of radioactivity were measured in the AMP-fraction in both control and this compound-treated rats, further phosphorylation steps from adenosine monophosphate (AMP) to adenosine diphosphate (ADP) and ATP were considerably activated by this compound. nih.gov Maximum labeling rates of ADP were observed as early as 15 minutes after dosing, while maximum 32Pi-incorporation rates of the ATP-fraction were measured 30 minutes following administration of the tracer and this compound. nih.gov

These findings suggest that this compound may enhance brain energy metabolism by improving glucose uptake and stimulating ATP synthesis through the activation of phosphorylation processes.

Retinal Microcirculation and Ischemia-Reperfusion Models

This compound has been investigated for its effects on retinal microcirculation, particularly in the context of ischemic conditions. It is noted that this compound dilates peripheral vessels and improves microcirculation in the retinal vessels of the eye. nih.govresearchgate.net This property is considered relevant in the treatment of conditions like non-arteritic ischemic optic neuropathy and diabetic angiopathy and retinopathy. nih.govresearchgate.net

While one study focused on the retinoprotective effect of a different nicotinate derivative (2-ethyl-3-hydroxy-6-methylpyridine nicotinate) in a rat model of retinal ischemia-reperfusion, highlighting the importance of improving retinal microcirculation and resistance to ischemia, it also referenced this compound's known effects on dilating peripheral vessels and improving retinal microcirculation. nih.govresearchgate.net The mechanism is thought to involve the nicotinate component acting as a scavenger of superoxide (B77818) radicals and dilating peripheral vessels. nih.gov

Studies using techniques like laser Doppler flowmetry (LDF) in retinal ischemia-reperfusion models in rats are employed to measure the level of retinal microcirculation. nih.govrrpharmacology.ru These models often involve inducing an increase in intraocular pressure to simulate ischemic conditions. nih.govresearchgate.net The results from studies on related compounds and the known vasodilatory action of this compound support its potential role in improving blood flow in the retina under compromised conditions.

Experimental Tumor Microenvironment and Oxygenation Studies

The tumor microenvironment, particularly hypoxia, is a significant factor in the resistance of tumors to cytotoxic treatments like radio- and chemotherapy nih.govucl.ac.beresearchgate.net. Modulating the tumor microenvironment to improve perfusion and oxygenation is a strategy to potentiate anti-cancer therapy nih.govucl.ac.beresearchgate.net. This compound, as a vasoactive agent, has been hypothesized to be an important modulator of tumor perfusion and oxygenation nih.govucl.ac.beresearchgate.net.

Studies using functional non-invasive techniques such as in vivo EPR oximetry and dynamic contrast-enhanced MRI (DCE-MRI) have been employed to investigate the effects of this compound on the tumor microenvironment nih.govucl.ac.beresearchgate.net.

Preclinical investigations have demonstrated that this compound can rapidly and transiently modify tumor pO2 ucl.ac.bemedchemexpress.comchemsrc.commedchemexpress.com. In a TLT tumor model implanted in mice, administration of this compound significantly increased tumor oxygenation, flow, and permeability within a defined time window nih.govucl.ac.beresearchgate.net. Maximal pO2 values were typically obtained 10 to 30 minutes after this compound administration ucl.ac.bechemsrc.commedchemexpress.com. This transient increase in tumor pO2 was correlated with increased tumor perfusion ucl.ac.be.

Data from experimental studies illustrate the effect of this compound on tumor pO2:

| Time After Administration | Tumor pO2 (mmHg) | Notes |

| Baseline | ~10 | Approximate baseline from studies |

| 10-30 minutes | Increased | Maximal pO2 values observed ucl.ac.bechemsrc.commedchemexpress.com |

| Beyond 30 minutes | Decreasing | Transient effect ucl.ac.bechemsrc.commedchemexpress.com |

This modulation of tumor pO2 by this compound is attributed to its ability to increase tumor blood flow frontiersin.org.

Alleviation of tumor hypoxia is known to enhance the effectiveness of radiotherapy nih.govucl.ac.beresearchgate.netfrontiersin.org. As a consequence of the this compound-induced alleviation of tumor hypoxia, studies have investigated its potential as a radiosensitizing agent nih.govucl.ac.beresearchgate.netmedchemexpress.comchemsrc.commedchemexpress.com.

In experimental tumor models, this compound was found to radiosensitize tumors when irradiation was applied during the period of reoxygenation nih.govucl.ac.beresearchgate.netmedchemexpress.comchemsrc.commedchemexpress.com. For instance, applying 10 Gy of X-rays during the reoxygenation window resulted in an enhancement in radiation response with an enhancement factor of 1.4 nih.govucl.ac.beresearchgate.netmedchemexpress.comchemsrc.commedchemexpress.com. This indicates that timing the radiation therapy with the peak in tumor oxygenation induced by this compound can improve treatment outcomes. The increase in tumor oxygenation observed after pre-treatment with nicotinate derivatives, including this compound, has been shown to significantly increase the tumor response to irradiation in various studies frontiersin.org.

Modulation of Tumor Partial Pressure of Oxygen (pO2)

Oxidative Stress Parameters in Animal Models

Oxidative stress plays a role in various physiological and pathological processes. While direct studies specifically detailing the effects of this compound on a wide range of oxidative stress parameters and antioxidant capacity in animal models within the provided search results are limited, the components of this compound offer some insight.

Nicotinic acid, a component of this compound, has been shown to have antioxidant properties. Nicotinamide, a derivative of niacin, has demonstrated significant inhibition of oxidative damage induced by reactive oxygen species (ROS) in rat brain mitochondria, protecting against both protein oxidation and lipid peroxidation at millimolar concentrations. ekb.eg The presence of the 3-hydroxypyridine (B118123) pharmacophore in a structure, which is related to nicotinic acid, can provide antioxidant effects. nih.govresearchgate.net

Studies on oxidative stress in animal models often involve measuring markers of lipid peroxidation (e.g., MDA) or assessing the activity of antioxidant enzymes (e.g., superoxide dismutase, glutathione (B108866) peroxidase). researchgate.netmdpi.com The literature indicates that reactive oxygen species are generated in biological systems through various mechanisms, and antioxidant defenses, including dietary antioxidants, endogenous antioxidants, and metal-binding proteins, work to control their formation. mdpi.com

Nitric Oxide Synthase (eNOS, iNOS) Activity Modulation

Preclinical studies suggest that this compound may influence the activity of nitric oxide synthases, specifically endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS). Nitric oxide (NO) is a crucial signaling molecule involved in regulating vascular tone and other physiological processes researchgate.net. eNOS is primarily involved in producing NO that supports blood vessel health and promotes vasodilation, while iNOS is often associated with inflammatory processes and can have destructive effects on tissue when overexpressed sanjosefuncmed.comnih.gov.

One proposed mechanism for this compound's action involves its nicotinate component, which has been hypothesized to stimulate the release of endogenous nitric oxide ucl.ac.be. Some research indicates that this compound may increase eNOS activity, potentially through its effects on acetylcholine (B1216132) receptors sanjosefuncmed.com. Conversely, clinical research has suggested that this compound possesses antioxidant properties that might contribute to decreased iNOS activities sanjosefuncmed.com. The balance between eNOS and iNOS activity is critical for maintaining vascular homeostasis, and dysregulation, such as concurrent repression of eNOS and enhanced iNOS expression, has been linked to vascular diseases and endothelial dysfunction researchgate.net.

Studies investigating tumor microenvironments have also explored the impact of this compound on oxygenation, which is linked to NO levels. An increase in tumor oxygenation observed after the administration of nicotinate derivatives, including this compound, was found to be inhibited by a nitric oxide synthase inhibitor, and an increase in tumor nitric oxide content was observed researchgate.net. This further supports the involvement of NOS modulation in the effects of this compound.

Peripheral Vascular Hemodynamics in Animal Models

Investigations in animal models have provided insights into the effects of this compound on peripheral vascular hemodynamics. This compound has demonstrated properties that improve peripheral hemodynamics and possesses vascular-enhancing properties sanjosefuncmed.com.

In studies using the transplantable mouse liver tumor (TLT) model, intraperitoneal administration of this compound led to an increase in tumor oxygenation researchgate.netallenpress.com. This increase in tissue pO2 occurred between 10 and 30 minutes after administration and was correlated with increased tumor perfusion ucl.ac.be. Functional non-invasive techniques such as in vivo EPR oximetry and dynamic contrast-enhanced MRI were utilized to define a time window where tumor oxygenation, flow, and permeability were significantly increased in this mouse model ucl.ac.beresearchgate.net. The observed increase in pO2 was identified as a signature of increased tumor blood flow ucl.ac.be.

These hemodynamic changes induced by this compound were explored for their potential to potentiate anti-cancer therapies. Applying radiotherapy or chemotherapy within the time window of increased vascular perfusion (e.g., 20 minutes after this compound administration) resulted in a significant improvement in the effectiveness of these treatments in the TLT mouse model ucl.ac.be. Specifically, an enhancement factor of 1.4 for radiation sensitivity and 2.7 for the response to chemotherapy (cyclophosphamide) was observed ucl.ac.be.

Another study in anesthetized monkeys subjected to acute hemorrhagic shock investigated the role of this compound in revival. The results suggested that the beneficial effect of the drug in enhancing survival and attenuating physiological and biochemical changes associated with shock may be due to better maintenance of tissue perfusion nih.gov.

While some studies in patients with peripheral arterial obliterative disease have explored the effects of this compound on parameters like platelet aggregation and blood pressure, preclinical animal models specifically highlight its impact on blood flow and oxygenation in various tissue types, including tumors and during hemorrhagic shock ucl.ac.benih.govresearchgate.net.

The following table summarizes some preclinical findings related to peripheral vascular hemodynamics:

| Animal Model | Parameter Measured | Observed Effect of this compound | Timeframe of Effect (if specified) | Source |

| TLT mouse tumor model | Tumor oxygenation (pO2) | Increased | 10-30 minutes post-administration | ucl.ac.beresearchgate.netallenpress.com |

| TLT mouse tumor model | Tumor perfusion/blood flow | Increased | Correlated with pO2 increase | ucl.ac.be |

| Anesthetized monkeys (hemorrhagic shock) | Tissue perfusion (inferred) | Better maintenance | During shock | nih.gov |

These preclinical investigations underscore the capacity of this compound to modulate peripheral vascular hemodynamics, primarily by increasing blood flow and oxygenation in the studied animal models.

Structure Activity Relationships and Synthetic Methodologies

Structure-Activity Analysis of Xanthine (B1682287) Derivatives for Target Interaction

Structure-activity relationship (SAR) studies are crucial in understanding how modifications to the xanthine core influence a compound's biological activity and interaction with molecular targets. ontosight.ainih.gov Xanthine derivatives are known for a range of biological activities, including acting as adenosine (B11128) receptor antagonists and phosphodiesterase inhibitors. ontosight.ai The core xanthine structure, 1,3-dimethylpurine-2,6-dione (theophylline scaffold), is a key element, and substitutions at various positions, particularly N1, N3, N7, and C8, can significantly alter the pharmacological profile. ontosight.aifrontiersin.org

For xanthinol (B1682289) nicotinate (B505614), the structure comprises the xanthinol moiety, which is a theophylline (B1681296) derivative substituted at the N7 position with a 2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl group, and nicotinic acid (niacin) as a counterion forming a salt. nih.govdrugbank.comnih.govwikipedia.org The presence of the hydroxyl group and the tertiary amine in the N7 substituent of xanthinol contributes to its properties. nih.govwikipedia.org While specific detailed SAR studies focusing solely on the xanthinol structure's interaction with its proposed targets (related to glucose metabolism and vasodilation) are not extensively detailed in the search results, the general principles of xanthine SAR apply. nih.govontosight.ai

Studies on other xanthine derivatives highlight the importance of substituents for target interaction. For instance, modifications at the N1 and N3 positions of xanthine derivatives can impact affinity for adenosine receptors. frontiersin.org The tail group attached to the xanthine scaffold has also been shown to be important for inhibitory activity against targets like methylenetetrahydrofolate dehydrogenase 2 (MTHFD2). acs.org The interaction network established between these substituents and the target protein significantly contributes to activity. acs.org

In the context of xanthinol nicotinate, the formation of a salt with nicotinic acid is suggested to influence its transport across cell membranes. nih.govsmolecule.com The positively charged xanthinol ion is thought to facilitate the entry of nicotinic acid into the cell. nih.govsmolecule.com This suggests that the ionic interaction between xanthinol and nicotinic acid is a key aspect of the compound's behavior, potentially affecting its cellular uptake and subsequent metabolic effects.

Chemoenzymatic Synthesis of Enantiomerically Enriched this compound

Chemoenzymatic synthesis, which combines traditional chemical methods with biocatalysis, offers a valuable strategy for the synthesis of complex molecules, including pharmaceuticals, often enabling the production of enantiomerically enriched compounds. rsc.orgnih.gov A concise chemoenzymatic route towards enantiomerically enriched this compound has been reported. nih.govpw.edu.plresearchgate.netacs.orgresearchgate.net

One reported chemoenzymatic approach involves an enantioselective lipase-mediated methanolysis of a racemic chlorohydrin-synthon acetate. nih.govpw.edu.plresearchgate.netresearchgate.net This key intermediate is 1-chloro-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propan-2-yl acetate. nih.govpw.edu.pl The reaction was performed under kinetically-controlled conditions using lipase (B570770) type B from Candida antarctica (CAL-B, Novozym 435) immobilized on acrylic resin. nih.govnih.govpw.edu.plresearchgate.net This enzymatic step allows for the resolution of the racemic mixture, yielding an enantiomerically enriched chlorohydrin intermediate. nih.govnih.govpw.edu.plresearchgate.net

Specifically, using CAL-B in a homophasic acetonitrile-methanol mixture resulted in a reaction enantioselectivity (E) of 14. nih.govpw.edu.plresearchgate.net This biocatalytic system provided the key chlorohydrin intermediate with 71% enantiomeric excess (ee) and in 38% yield on a preparative scale. nih.govnih.govpw.edu.plresearchgate.net This enantioenriched intermediate was then chemically converted into (S)-(+)-xanthinol nicotinate with an enantiomeric excess of 65%. nih.govnih.govpw.edu.plresearchgate.net

Another chemoenzymatic strategy involves the stereoselective bioreduction of a carbonylic precursor of xanthinol using recombinant alcohol dehydrogenases (ADHs) overexpressed in E. coli. researchgate.netresearchgate.net For instance, using E. coli/ADH-catalyzed bioreduction of the carbonylic precursor furnished the corresponding (S)-chlorohydrin with high enantiomeric excess (>99% ee) and conversion (>99%), and in good yield (80%) when using Lk-ADH-Lica. researchgate.netresearchgate.net This (S)-chlorohydrin intermediate could then be chemically functionalized to obtain homochiral (R)-xanthinol. researchgate.netresearchgate.net

These examples demonstrate the application of chemoenzymatic methods, utilizing enzymes like lipases and alcohol dehydrogenases, to introduce chirality and achieve enantiomeric enrichment in the synthesis of this compound or its precursors.

Stereoselective Synthesis and Stereochemical Outcomes

Xanthinol possesses a chiral center at the carbon bearing the hydroxyl group in the N7 substituent, meaning it can exist as enantiomers (R and S forms). wikipedia.orgnih.gov The synthesis of this compound can therefore result in a racemic mixture or, through stereoselective methods, yield predominantly one enantiomer.

Chemoenzymatic methods, as discussed in the previous section, also play a significant role in achieving stereoselectivity and obtaining enantiomerically enriched this compound. The lipase-catalyzed kinetic resolution of a racemic chlorohydrin intermediate is a prime example, leading to (S)-(+)-xanthinol nicotinate with 65% ee. nih.govnih.govpw.edu.plresearchgate.net

Furthermore, stereoselective bioreduction of a carbonylic precursor using specific alcohol dehydrogenases can yield enantiomerically enriched chlorohydrin intermediates, which are then converted to the desired xanthinol enantiomer. researchgate.netresearchgate.net The choice of the ADH enzyme dictates the stereochemical outcome, allowing access to either the (R) or (S) enantiomer of the chlorohydrin precursor, which can then be transformed into the corresponding xanthinol enantiomer. researchgate.netresearchgate.net For example, using Lk-ADH-Lica resulted in the (S)-chlorohydrin with high ee, which was then converted to (R)-(-)-xanthinol with >99% ee. researchgate.netresearchgate.net

The stereochemical outcome of these reactions is crucial for potentially understanding any stereoisomer-specific biological activities, although detailed information on differential activities of xanthinol enantiomers was not found in the provided search results. Single-crystal X-ray diffraction analysis has been used to support the assignment of absolute configurations and confirm the stereochemical outcome of synthetic steps, including providing the first crystal structures of the nicotinic acid salt of xanthinol. nih.govresearchgate.net

Here is a summary of some data points related to chemoenzymatic synthesis:

| Enzyme/Method | Substrate/Intermediate | Product | Enantiomeric Excess (ee) | Yield | Reference(s) |

| CAL-B mediated methanolysis (Kinetic Resolution) | Racemic chlorohydrin-synthon acetate | Chlorohydrin intermediate | 71% ee | 38% | nih.govnih.govpw.edu.plresearchgate.net |

| Chemical conversion from intermediate | Enantioenriched chlorohydrin intermediate | (S)-(+)-Xanthinol nicotinate | 65% ee | - | nih.govnih.govpw.edu.plresearchgate.net |

| E. coli/Lk-ADH-Lica bioreduction | Carbonylic precursor of xanthinol | (S)-Chlorohydrin | >99% ee | 80% | researchgate.netresearchgate.net |

| Chemical functionalization from (S)-Chlorohydrin | (S)-Chlorohydrin | (R)-(-)-Xanthinol | >99% ee | 97% | researchgate.netresearchgate.net |

| One-pot synthesis using (S)-(chloromethyl)oxirane | Theophylline + (S)-(chloromethyl)oxirane | (R)-Xanthinol nicotinate | - | 67% | scispace.com |

Note: Yields and ee values can vary depending on specific reaction conditions and scale.

Advanced Analytical Methodologies for Research on Xanthinol Nicotinate

Chromatographic Techniques for Quantitative Analysis

Chromatographic techniques are separation methods widely used for the quantitative analysis of pharmaceutical compounds. They are based on the differential distribution of components of a mixture between a stationary phase and a mobile phase. Various chromatographic methods, including High-Performance Liquid Chromatography (HPLC), High-Performance Thin Layer Chromatography (HPTLC), and Gas Chromatography (GC), have been applied to the analysis of xanthinol (B1682289) nicotinate (B505614). e-journals.intandfonline.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile chromatographic technique extensively used for the quantitative analysis of xanthinol nicotinate due to its ability to separate complex mixtures and provide accurate quantification. e-journals.intandfonline.comkoreascience.kr Different modes of HPLC, particularly reversed-phase HPLC (RP-HPLC), have been developed and validated for the determination of this compound in various samples. e-journals.intandfonline.comkoreascience.kr

Reversed-Phase Ultra-Fast Liquid Chromatography (RP-UFLC)

Reversed-Phase Ultra-Fast Liquid Chromatography (RP-UFLC) is an advanced form of HPLC that offers significantly reduced analysis times while maintaining high separation efficiency. A novel, accurate, and precise RP-UFLC method has been developed and validated for the determination of this compound in pharmaceutical dosage forms. e-journals.in This method utilized an Enable C18G column (250 mm × 4.6 mm i.d., 5 μm) with a mobile phase composed of acetonitrile (B52724) and 10 mM tetra butyl ammonium (B1175870) hydrogen sulfate (B86663) (TBAHS) in a ratio of 40:60 v/v. e-journals.in Chromatographic separation was achieved at a flow rate of 0.8 mL/min with detection at 274 nm using a PDA detector. e-journals.in The method demonstrated linearity over a concentration range of 1.0-60 μg/mL with a correlation coefficient (r²) of 0.999. e-journals.in This RP-UFLC method has been successfully applied for the determination of this compound in tablet dosage forms and is suitable for routine analysis in active pharmaceutical ingredients (API), pharmaceutical formulations, dissolution media, and biological fluids. e-journals.in

Stability-Indicating RP-HPLC Method Development

The development of stability-indicating RP-HPLC methods is crucial for assessing the stability of this compound and quantifying it in the presence of its degradation products. Several stability-indicating RP-HPLC methods have been developed and validated for this purpose. tandfonline.comresearchgate.net One such method employed a Hibar® C18 column (250 mm × 4.6 mm i.d. with a particle size of 5 µm) with a mobile phase consisting of {[Methanol: ACN (90:10)]:[Water with pH 3.0 adjusted by formic acid]} (50:50% v/v). tandfonline.com Detection was carried out at 272 nm. tandfonline.com This method was used to study the degradation behavior of this compound under various stress conditions, including acidic, alkaline, oxidative, thermal, and UV radiation. tandfonline.com The results indicated that this compound is highly susceptible to acid, alkaline, and oxidative degradation. tandfonline.com

Another stability-indicating RP-HPLC method for this compound in bulk and sustained-release tablet dosage forms utilized a mobile phase of methanol-water containing 0.1% formic acid (50:50, v/v) on a Lichrospher silica (B1680970) column (5 µm, 250 mm x 4.6 mm i.d.) with isocratic elution at a flow rate of 1 mL/min. researchgate.netnih.gov Detection was performed using mass spectrometry with an electrospray ion source in positive selected reaction monitoring mode, employing acyclovir (B1169) as an internal standard. researchgate.netnih.gov This method showed good linearity over a range of 10.27 to 1642.8 ng/mL with a correlation coefficient of 0.9956 and was successfully applied to a bioequivalence study. researchgate.netnih.gov

Research findings from stability-indicating RP-HPLC methods often include data on method validation parameters such as linearity, accuracy, and precision. For instance, in one study, the linearity of this compound by HPLC was found to be in the range of 0.01-1000 μg/mL with a correlation coefficient (r²) of 0.999. tandfonline.com Accuracy, determined through recovery studies, showed results between 99.59% and 100.20%. tandfonline.com Precision, assessed by repeatability and interday precision, yielded %RSD values below 2%, adhering to ICH guidelines. tandfonline.com

Here is a summary of typical validation data for a stability-indicating RP-HPLC method for this compound:

| Parameter | Range/Value | Observation/Requirement (ICH guidelines) |

| Linearity | 0.01 - 1000 µg/mL tandfonline.com | Linear relationship observed tandfonline.com |

| Correlation Coefficient (r²) | 0.999 tandfonline.com | ≥ 0.999 |

| Accuracy (% Recovery) | 99.59 - 100.20% tandfonline.com | Within 98-102% |

| Precision (% RSD) | Repeatability: 0.72% tandfonline.com | ≤ 2% |

| Interday Precision: < 2% tandfonline.com | ≤ 2% |

Forced degradation studies provide insights into the stability of this compound under various stress conditions. The percentage degradation observed under different conditions using a stability-indicating HPLC method can be summarized in a table:

| Degradation Condition | Observation |

| Acid Hydrolysis | Significant degradation observed tandfonline.com |

| Alkaline Hydrolysis | Significant degradation observed tandfonline.com |

| Oxidative Degradation | Significant degradation observed tandfonline.com |

| Thermal Degradation | Degradation observed tandfonline.com |

| UV Radiation | Degradation observed tandfonline.com |

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) is another valuable chromatographic technique used for the analysis of this compound, particularly for its simplicity and ability to analyze multiple samples simultaneously. Stability-indicating HPTLC methods have been developed for the estimation of this compound in tablet dosage forms. tandfonline.comijper.org

One reported HPTLC method utilized pre-coated silica gel G60 F254 aluminum sheets as the stationary phase. tandfonline.com The mobile phase consisted of Methanol: Water: Glacial acetic acid: Ammonia in a ratio of 8.5:1:0.6:0.1 %v/v/v/v. tandfonline.com Detection was carried out densitometrically at 272 nm. tandfonline.com Similar to HPLC, forced degradation studies were performed using this HPTLC method, revealing the susceptibility of this compound to acid, alkaline, and oxidative degradation. tandfonline.com

Gas Chromatography (GC)

Gas Chromatography (GC) has also been reported as an analytical method for the determination of this compound. nih.gove-journals.in While GC is typically used for volatile or semi-volatile compounds, derivatization techniques can extend its applicability to less volatile substances like this compound. Details regarding specific GC methods for this compound are less extensively reported in the provided search results compared to liquid chromatography methods. However, its mention indicates its potential use in certain analytical scenarios, possibly coupled with mass spectrometry (GC-MS) for identification and quantification. nih.gov

Spectrometric Techniques

Spectrometric techniques, which measure the interaction of substances with electromagnetic radiation, are also employed in the analysis of this compound. UV spectrophotometry is a common method utilized for its quantitative determination. e-journals.intandfonline.comgoogle.com this compound exhibits a maximum absorbance (λmax) at approximately 272 nm in certain solvents. tandfonline.com UV spectrophotometric methods involve measuring the absorbance of this compound solutions at its maximum wavelength and relating it to concentration using Beer-Lambert Law. google.com These methods are often used for their simplicity and cost-effectiveness, although they may be less specific than chromatographic methods, particularly in the presence of interfering substances. Spectrophotometric methods for this compound have been reported, including those using potassium dichromate as a standard. google.com

Liquid chromatography-mass spectrometry (LC-MS) is another powerful spectrometric technique that, when coupled with LC, provides high sensitivity and specificity for the analysis of this compound and its metabolites or degradation products. e-journals.inresearchgate.netnih.gov LC-MS methods have been developed for the determination of xanthinol in human plasma, demonstrating good linearity and sensitivity. researchgate.netnih.gov

Ultraviolet (UV) Spectrophotometry

UV spectrophotometry is a fundamental technique for the analysis of compounds that absorb ultraviolet light, such as this compound. This method relies on the principle that molecules with chromophores absorb light at specific wavelengths. UV spectrophotometry has been employed for the determination of this compound in various applications, including pharmaceutical analysis.

Studies have shown that this compound exhibits characteristic UV absorption maxima. For instance, a 0.001% solution of this compound in water demonstrates maximum absorption at a wavelength of 272 ± 2 nm. amu.edu.az In a solution of 0.1 M sodium hydroxide, the UV absorption spectrum of this compound is characterized by one absorption band with a maximum absorption at 268 nm and a minimum absorption at 240 nm. google.com In a solution of 0.1 M hydrochloric acid, the maximum absorption is observed at 267 nm, with a minimum at 246 nm. amu.edu.azgoogle.com

UV spectrophotometry can be used for the quantitative determination of this compound based on Beer's Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light. A spectrophotometric method based on a charge transfer reaction has been developed for the determination of this compound, obeying Beer's law in the range of 5 to 150 mg/L. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This method is particularly valuable for the analysis of complex samples, including biological matrices, and is widely used for the identification and quantification of metabolites.

LC-MS has been utilized in the study of this compound, particularly for the determination of xanthinol in human plasma. A sensitive and rapid LC-MS method employing electrospray ionization (ESI) in positive selected reaction monitoring (SRM) mode has been developed and validated for the determination of xanthinol in human plasma. nih.gov This method involved protein precipitation from plasma samples using trichloroacetic acid, followed by separation on a Lichrospher silica column using a mobile phase of methanol-water containing 0.1% formic acid. nih.gov

Research indicates that this compound rapidly degrades into nicotinic acid and xanthinol after absorption. drugbank.com As part of the metabolism of xanthinol, two stereoisomeric metabolites, described as semiacetals of a terminal aldehyde formed from xanthinol, are produced. drugbank.comnih.gov These metabolites represent about 7-8% of the eliminated xanthinol found in urine. drugbank.com LC-MS is an essential tool for the identification and characterization of these and other potential metabolites, providing detailed information about their mass-to-charge ratio and fragmentation patterns.

Electrophoretic Methods

Electrophoretic methods, which separate components based on their charge and size in an electric field, also play a role in the analysis of this compound.

Capillary Isotachophoresis

Capillary Isotachophoresis (ITP) is an electrophoretic technique used for the separation and determination of charged substances. Cationic capillary isotachophoresis with conductimetric detection has been applied for the separation and determination of xanthinol in commercial preparations. prelekara.skprolekarniky.czresearchgate.netcsfarmacie.cz

An optimized ITP electrolyte system for xanthinol analysis has been reported, consisting of 5 mM potassium picolinate (B1231196) + 5 mM picolinic acid (pH 5.21) as the leading electrolyte and 10 mM formic acid as the terminating electrolyte. prolekarniky.cz The analysis typically takes around 8 minutes. prolekarniky.cz Studies comparing ITP results with a reference UV spectrophotometric method have shown good agreement. prolekarniky.cz

Method Validation and Research Quality Assurance

Ensuring the reliability and accuracy of analytical methods used for this compound research is crucial. Method validation is a process that confirms that an analytical procedure is suitable for its intended purpose. Key parameters are evaluated during validation. ich.org

Parameters: Linearity, Accuracy, Precision, Specificity, Robustness

Linearity: Linearity is the ability of a method to obtain test results that are directly proportional to the concentration of the analyte within a given range. ich.org For this compound, linearity has been demonstrated over various concentration ranges depending on the analytical method employed. For example, an RP-HPLC method showed linearity from 0.01 to 1000 µg/mL with a correlation coefficient (r²) of 0.999. tandfonline.com Another RP-UFLC method showed linearity in the range of 1.0-60 µg/mL with an r² of 0.999. e-journals.in An LC-MS method for xanthinol in plasma showed linearity from 10.27 to 1642.8 ng/mL with r=0.9956. nih.gov

| Method | Linearity Range | Correlation Coefficient (r or r²) | Citation |

|---|---|---|---|

| RP-HPLC | 0.01 - 1000 µg/mL | 0.999 | tandfonline.com |

| RP-UFLC | 1.0 - 60 µg/mL | 0.999 | e-journals.in |

| LC-MS | 10.27 - 1642.8 ng/mL (in plasma) | 0.9956 | nih.gov |

| UV Spect. | 5 - 150 mg/L | Obeys Beer's Law | researchgate.net |

Accuracy: Accuracy refers to the closeness of agreement between the value found and the accepted true value. ich.org Accuracy for this compound methods is typically assessed through recovery studies, where known amounts of the analyte are added to a sample matrix. Reported accuracy values for validated methods are generally high, with mean plasma extraction recovery of xanthinol in the range of 90.9-100.2% for an LC-MS method. nih.gov An RP-HPLC method showed accuracy between 99.59-100.20%. tandfonline.com An RP-UFLC method reported average recovery in the range of 101.79-102.16%. e-journals.in

| Method | Accuracy (Recovery) | Citation |

|---|---|---|

| LC-MS | 90.9 - 100.2% | nih.gov |

| RP-HPLC | 99.59 - 100.20% | tandfonline.com |

| RP-UFLC | 101.79 - 102.16% | e-journals.in |

Precision: Precision expresses the agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. ich.org It is usually assessed at different levels: repeatability, intermediate precision, and reproducibility. For this compound analysis, precision is evaluated by calculating the relative standard deviation (%RSD) of replicate measurements. Low %RSD values indicate high precision. For an LC-MS method, intra- and inter-batch variability values were less than 4.8% and 7.9% (R.S.D.), respectively. nih.gov An RP-HPLC method reported %RSD values below 2% for precision studies. tandfonline.com An RP-UFLC method also found %RSD values well below 2%. e-journals.in

| Method | Precision (%RSD) | Citation |

|---|---|---|

| LC-MS | Intra-batch < 4.8%, Inter-batch < 7.9% | nih.gov |

| RP-HPLC | < 2% | tandfonline.com |

| RP-UFLC | < 2% | e-journals.in |

Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. ich.org Specificity is demonstrated by showing that the method can differentiate the analyte peak from other peaks in chromatograms or by analyzing samples containing potential interferences. Specificity studies for this compound methods involve injecting blank samples, individual components, and samples containing the drug along with potential impurities or excipients to ensure no interference. tandfonline.come-journals.in

Robustness: Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ich.org Robustness studies for this compound methods may involve varying parameters such as mobile phase composition, flow rate, detection wavelength, or column temperature to assess their impact on the analytical results. An RP-UFLC method was found to be robust with deliberate changes in mobile phase flow rate, detection wavelength, organic phase composition, and strength of a buffer solution. e-journals.in

Forced Degradation Studies for Stability Assessment

Forced degradation studies are conducted to evaluate the stability of a compound under various stress conditions and to develop stability-indicating analytical methods. These studies expose the compound to conditions such as acid and base hydrolysis, oxidation, heat, and light. tandfonline.come-journals.in

Research on this compound has included forced degradation studies to understand its degradation pathways and assess its stability. This compound has been shown to be susceptible to degradation under acidic, alkaline, and oxidative conditions. tandfonline.come-journals.in Degradation products may be formed under these stress conditions. For example, acid hydrolysis in the presence of HCl resulted in the appearance of a new degradation product peak. tandfonline.com Alkaline hydrolysis with NaOH also led to the formation of a degradation product. tandfonline.com Oxidative degradation using hydrogen peroxide has also been investigated. e-journals.in Thermal degradation at elevated temperatures and photolytic degradation under UV radiation have also been performed to assess stability under these conditions. tandfonline.come-journals.in Stability-indicating methods, such as RP-HPLC and HPTLC, have been developed and validated to accurately quantify this compound in the presence of its degradation products. tandfonline.com

Green Analytical Chemistry Principles in Method Development

The principles of Green Analytical Chemistry (GAC) are increasingly being integrated into the development and evaluation of analytical methods for compounds like this compound to minimize their environmental impact. tandfonline.comnih.gov GAC emphasizes reducing the use of toxic chemicals, minimizing waste generation, and utilizing energy-efficient techniques. tandfonline.comnih.gov

For analytical procedures, implementing green chemistry involves several strategies, including reducing solvent consumption, selecting safer and less toxic reagents, and minimizing the production of hazardous by-products. tandfonline.com Utilizing renewable resources and energy-efficient methods further promotes sustainability in analytical processes. tandfonline.com

Eco-analytical evaluation tools such as the Green Analytical Procedure Index (GAPI) and AGREE (Analytical Greenness) are employed to assess the environmental friendliness of developed methods. tandfonline.comnih.govresearchgate.net These tools evaluate various factors, including energy consumption, solvent usage, and waste generation, to provide a quantitative measure of a method's greenness. tandfonline.comresearchgate.net A higher score or favorable profile using these tools indicates better alignment with green chemistry principles. tandfonline.comresearchgate.net

In the context of this compound analysis, the developed RP-HPLC and HPTLC methods have been evaluated using GAPI and AGREE tools, demonstrating outstanding greenness profiles. tandfonline.com This highlights the potential for developing analytical methods for this compound that are not only accurate and reliable but also environmentally conscious. tandfonline.com

Here is a data table illustrating the greenness assessment of the RP-HPLC and HPTLC methods for this compound:

| Analytical Method | Greenness Evaluation Tool | Greenness Profile / Score | Implication |

| RP-HPLC | GAPI, AGREE | Outstanding profiles | Strong adherence to green chemistry principles. tandfonline.com |

| HPTLC | GAPI, AGREE | Outstanding profiles | Strong adherence to green chemistry principles. tandfonline.com |

Future Directions and Emerging Research Paradigms

Unraveling Untapped Mechanistic Pathways

While the vasodilatory effects of xanthinol (B1682289) nicotinate (B505614), mediated partly through the release of nicotinic acid and subsequent prostaglandin (B15479496) production, and the phosphodiesterase inhibitory activity of xanthinol leading to increased cAMP, are recognized patsnap.compatsnap.com, a comprehensive understanding of all involved mechanistic pathways remains an active area of research. Future studies are needed to fully unravel the intricate signaling cascades and molecular targets influenced by xanthinol nicotinate and its metabolites. Research suggests that xanthinol enhances the physiological response to vasodilatory mediators like nicotinic acid and nitric oxide, increasing their secondary messenger actions nih.gov. The compound is also reported to influence cell metabolism through NAD and NADP nucleotides and acts as a coenzyme for proteins in tissue respiration drugbank.com. Furthermore, it has been found to exhibit antiplatelet and fibrinolytic activities by reducing fibrinogen levels and increasing tissue plasminogen activators nih.gov. Investigations into its antioxidant properties, which may protect cells from oxidative stress, are also ongoing patsnap.com. Future research could explore the interplay between these various mechanisms and identify additional pathways, potentially uncovering novel therapeutic targets.

Development of Advanced Preclinical Models

The efficacy of this compound has been evaluated in various preclinical models, including mouse tumor models to study its impact on tumor oxygenation and as a co-treatment with radio- and chemotherapy, and rat models for assessing retinoprotective effects medchemexpress.comucl.ac.benih.govresearchgate.net. In vitro studies using human umbilical artery smooth muscle cells (HUASMCs) have also provided insights into its effects on cell proliferation medchemexpress.commedchemexpress.com.

To advance the understanding of this compound's effects in specific conditions, the development and utilization of more advanced and disease-relevant preclinical models are crucial. This includes developing models that better replicate the complexity of human cerebrovascular and peripheral vascular disorders, as well as models for exploring its potential in conditions like neurodegenerative diseases where improved cerebral circulation and metabolic support could be beneficial patsnap.comdrugbank.com. The use of in vivo models to assess tumor oxygenation and perfusion dynamics after this compound administration has demonstrated transient increases in tumor pO2, highlighting the importance of dynamic changes in the tumor microenvironment ucl.ac.beresearchgate.net.

Table 1: Preclinical Study Findings on this compound

| Model Type | Condition Studied | Key Finding | Source |

| Mouse Tumor Model (TLT) | Tumor Oxygenation / Radio- and Chemotherapy Co-treatment | Transient increase in tumor pO2; Enhanced radiation and chemotherapy response. | ucl.ac.beresearchgate.net |

| Rat Model | Retinal Ischemia-Reperfusion | Prevented ischemic injuries; Increased retinal microcirculation. | nih.govmdpi.com |

| Human Umbilical Artery Smooth Muscle Cells (HUASMCs) (In vitro) | Cell Proliferation | Inhibited proliferation in a dose-dependent manner; Decreased PDGFR mRNA and protein levels. | medchemexpress.commedchemexpress.com |

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Understanding

The application of omics technologies, such as metabolomics and proteomics, represents a promising avenue for gaining a more comprehensive understanding of the cellular and molecular effects of this compound. These technologies can provide global insights into how the compound influences metabolic pathways, protein expression, and signaling networks.

Integrating multi-omics data can help to identify novel biomarkers of response or resistance to this compound, elucidate previously unknown mechanisms of action, and reveal potential off-target effects. This approach can provide a holistic view of the biological systems affected by the compound, moving beyond the study of individual pathways to understand the complex interplay of molecular events. The concept of "Pharmaco-omics" is relevant in this context, emphasizing the use of omics data in drug research drugbank.comdrugbank.com. Research into cognitive enhancement with this compound also suggests the potential for multi-omics integration researchgate.net.

Exploration of Novel Derivatives with Enhanced Pharmacological Selectivity

This compound is a combination of xanthinol and nicotinic acid patsnap.comsmolecule.com. Research into the synthesis of enantiomerically enriched forms of this compound and related xanthine (B1682287) derivatives indicates an interest in structurally modifying the compound researchgate.netresearchgate.net. Future research can focus on the rational design and synthesis of novel derivatives of xanthinol or nicotinic acid, or combinations thereof, with enhanced pharmacological selectivity.